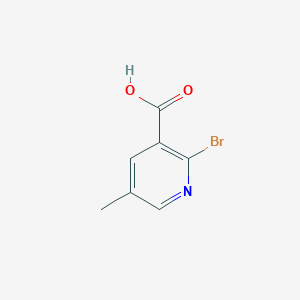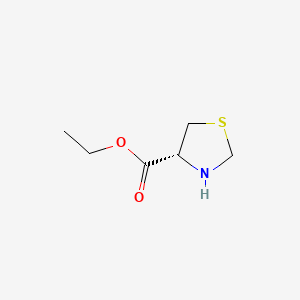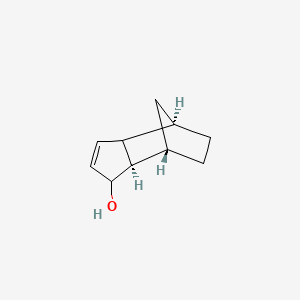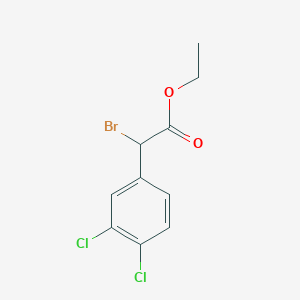
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate
Übersicht
Beschreibung
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is a research chemical with the molecular formula C10H9BrCl2O2 and a molecular weight of 311.99 . It is also known as 2-bromo-2-(3,4-dichlorophenyl)acetic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate includes a bromine atom and two chlorine atoms attached to the phenyl group, and an ethyl ester group . The InChI key for this compound is YFJFMJXQSOSNLE-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned earlier, bromoacetates like Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate can participate in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .Physical And Chemical Properties Analysis
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate has a boiling point of 331.6 ℃ at 760 mmHg and a density of 1.587 g/cm^3 . Its LogP value, which indicates its solubility in water and octanol, is 3.99250 .Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Indole Derivatives
- Summary of Application: Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate may be used in the synthesis of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for treating various disorders in the human body .
Application 2: Alkylating Reagent
- Summary of Application: Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate has been used as an alkylating reagent during the asymmetric total synthesis of (+)-1-deoxylycorine and (+)-lycorine .
- Results or Outcomes: The outcomes of using Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate as an alkylating reagent in the synthesis of (+)-1-deoxylycorine and (+)-lycorine are not explicitly mentioned in the source .
Application 3: Reformatsky Reaction
- Summary of Application: Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is used in the Reformatsky reaction, a type of organic reaction used to convert α-halo esters and carbonyl compounds into β-hydroxy-esters .
- Methods of Application: In the Reformatsky reaction, the compound reacts with zinc to form a zinc enolate. The resulting BrZnCH2CO2CH2CH3 condenses with carbonyl compounds to give β-hydroxy-esters .
Application 4: Synthesis of Imidazole Derivatives
- Summary of Application: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate could potentially be used in the synthesis of imidazole derivatives .
Application 5: E2 Elimination
- Summary of Application: Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate could potentially be used in E2 elimination reactions. E2 elimination is a type of organic reaction where an alkyl halide or alcohol loses a small substituent from an adjacent carbon to form a double bond .
- Methods of Application: In an E2 elimination reaction, a base abstracts a proton from the β-carbon, the C-H and C-X bonds break, and a π bond is formed .
Application 6: Synthesis of Thiazolium Salts
Eigenschaften
IUPAC Name |
ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2O2/c1-2-15-10(14)9(11)6-3-4-7(12)8(13)5-6/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJFMJXQSOSNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507901 | |
| Record name | Ethyl bromo(3,4-dichlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate | |
CAS RN |
41204-08-4 | |
| Record name | Ethyl bromo(3,4-dichlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

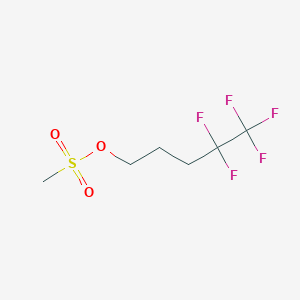
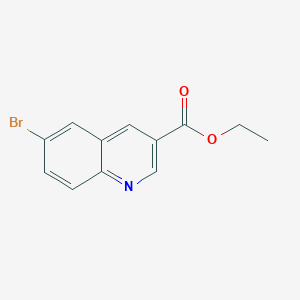
![Dibenzo[b,d]furan-2-ylboronic acid](/img/structure/B1590063.png)
![3-[(4-Aminobutyl)amino]propanenitrile](/img/structure/B1590066.png)


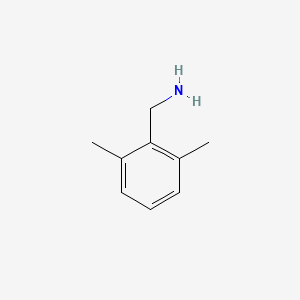
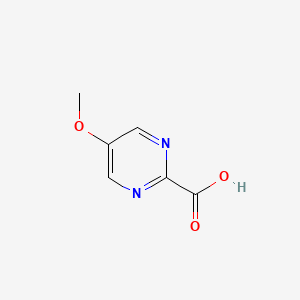
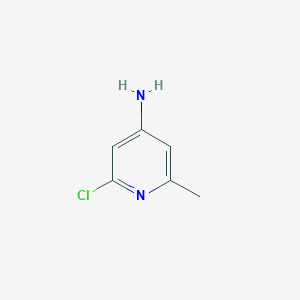
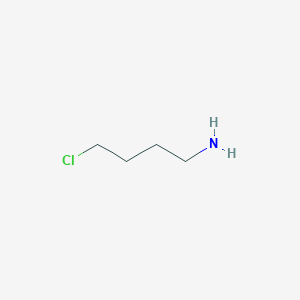
![2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1590078.png)
